PACAP (1-38), human, ovine, rat

PKA Inhibition Kinase Assay Binding Affinity

Select PKI(5-22)amide for sub-nanomolar PKA inhibition (Ki=0.1 nM) with superior selectivity over ATP-competitive inhibitors like H-89, minimizing off-target confounding. This high-purity (>98%) 18-mer peptide ensures confident attribution of cAMP-signaling effects. Ideal for HTS, SAR scaffolds, and GPCR control assays. Bulk options available.

Molecular Formula C203H331N63O53S
Molecular Weight 4534 g/mol
Cat. No. B13828911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePACAP (1-38), human, ovine, rat
Molecular FormulaC203H331N63O53S
Molecular Weight4534 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CNC=N6)N
InChIInChI=1S/C203H331N63O53S/c1-18-109(12)162(262-156(279)99-230-170(290)147(95-157(280)281)255-193(313)149(100-267)259-168(288)124(211)93-119-97-224-103-231-119)198(318)257-145(88-114-40-20-19-21-41-114)191(311)266-163(113(16)270)199(319)258-148(96-158(282)283)190(310)261-151(102-269)194(314)253-144(92-118-59-67-123(274)68-60-118)188(308)260-150(101-268)192(312)243-134(51-38-83-227-202(220)221)180(300)251-142(90-116-55-63-121(272)64-56-116)186(306)242-132(49-36-81-225-200(216)217)176(296)237-127(44-24-31-76-206)173(293)245-137(70-72-153(213)276)182(302)246-138(73-85-320-17)171(291)233-112(15)167(287)263-159(106(6)7)195(315)247-130(47-27-34-79-209)175(295)238-129(46-26-33-78-208)177(297)252-143(91-117-57-65-122(273)66-58-117)187(307)249-140(87-105(4)5)184(304)234-110(13)165(285)232-111(14)166(286)264-160(107(8)9)197(317)256-139(86-104(2)3)169(289)229-98-155(278)235-126(43-23-30-75-205)172(292)239-133(50-37-82-226-201(218)219)179(299)250-141(89-115-53-61-120(271)62-54-115)185(305)241-128(45-25-32-77-207)174(294)244-136(69-71-152(212)275)181(301)240-135(52-39-84-228-203(222)223)183(303)265-161(108(10)11)196(316)248-131(48-28-35-80-210)178(298)254-146(94-154(214)277)189(309)236-125(164(215)284)42-22-29-74-204/h19-21,40-41,53-68,97,103-113,124-151,159-163,267-274H,18,22-39,42-52,69-96,98-102,204-211H2,1-17H3,(H2,212,275)(H2,213,276)(H2,214,277)(H2,215,284)(H,224,231)(H,229,289)(H,230,290)(H,232,285)(H,233,291)(H,234,304)(H,235,278)(H,236,309)(H,237,296)(H,238,295)(H,239,292)(H,240,301)(H,241,305)(H,242,306)(H,243,312)(H,244,294)(H,245,293)(H,246,302)(H,247,315)(H,248,316)(H,249,307)(H,250,299)(H,251,300)(H,252,297)(H,253,314)(H,254,298)(H,255,313)(H,256,317)(H,257,318)(H,258,319)(H,259,288)(H,260,308)(H,261,310)(H,262,279)(H,263,287)(H,264,286)(H,265,303)(H,266,311)(H,280,281)(H,282,283)(H4,216,217,225)(H4,218,219,226)(H4,220,221,227)(H4,222,223,228)/t109-,110-,111-,112-,113+,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,159-,160-,161-,162-,163-/m0/s1
InChIKeyUFTCZKMBJOPXDM-XXFCQBPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cAMP-Dependent Protein Kinase Inhibitor-α (5-22) amide (PKI(5-22)amide) - High-Affinity PKA Inhibitory Peptide


The compound with IUPAC name (3S)-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[... and CAS 100853-58-5 is cAMP-Dependent Protein Kinase Inhibitor-α (5-22) amide, commonly referred to as PKI(5-22)amide [1]. It is a synthetic 18-amino acid peptide derived from the active inhibitory domain of the endogenous heat-stable protein kinase A (PKA) inhibitor protein (PKI) [1]. It functions as a potent, competitive, and highly specific inhibitor of the catalytic subunit of PKA, a central kinase in the cAMP signaling pathway .

Why PKI(5-22)amide Cannot Be Substituted by Small-Molecule ATP-Competitive PKA Inhibitors


While several compounds inhibit PKA, they operate through distinct mechanisms with profoundly different selectivity profiles and potencies. Substituting PKI(5-22)amide with a small-molecule ATP-competitive inhibitor like H-89 introduces significant off-target kinase inhibition (e.g., MSK1, S6K1, ROCKII) , which confounds data interpretation in studies focused on PKA-specific signaling. Conversely, using a less potent peptide fragment like PKI(5-24) (Ki = 2.3 nM) may require higher concentrations, increasing the risk of non-specific effects and reducing the experimental window. The quantitative evidence below demonstrates that PKI(5-22)amide offers a unique combination of sub-nanomolar potency and mechanistic specificity that is not matched by common alternatives.

Quantitative Evidence for Selecting PKI(5-22)amide over Alternative PKA Inhibitors


Sub-Nanomolar Affinity (Ki = 0.1 nM) vs. PKI(5-24) and Small-Molecule Inhibitors

PKI(5-22)amide demonstrates an exceptionally high binding affinity for the PKA catalytic subunit with a Ki value of 0.1 nM [1]. This is 23-fold more potent than the closely related PKI(5-24) peptide (Ki = 2.3 nM) , and orders of magnitude more potent than small-molecule inhibitors like H-89 (Ki = 48 nM) and KT5720 (Ki = 60 nM) .

PKA Inhibition Kinase Assay Binding Affinity

Mechanism-Based Selectivity: Catalytic Subunit Inhibitor vs. ATP-Competitive Inhibitor H-89

PKI(5-22)amide acts as a competitive inhibitor of the PKA catalytic subunit by binding to its substrate recognition site, a mechanism that confers high target specificity [1]. In contrast, the widely used small-molecule inhibitor H-89 competes with ATP at the kinase's active site, a domain conserved across many kinases. This results in significant off-target inhibition for H-89, including MSK1 (IC50 = 120 nM), S6K1 (IC50 = 80 nM), and ROCKII (IC50 = 270 nM) . No such off-target kinase inhibition has been reported for PKI(5-22)amide.

Kinase Selectivity PKA Signaling Off-Target Effects

Functional Selectivity: No Impact on CRF1 Receptor Desensitization vs. GRK3-Mediated Pathway

In a cellular model of corticotropin-releasing factor type 1 (CRF1) receptor desensitization, both PKI(5-22)amide and H-89 failed to attenuate the process, indicating that PKA activity is not required for this specific cellular response [1]. This functional assay demonstrates that while both compounds inhibit PKA, their lack of effect on CRF1 desensitization confirms a clean, selective mechanism of action that does not interfere with this GRK3-dependent pathway. This provides a clear functional distinction from pathways that are PKA-dependent.

GPCR Desensitization CRF1 Receptor Functional Selectivity

Structural Determinants of High Affinity: Compact Conformation and Key Phenylalanine Residue

Biophysical analysis using X-ray scattering and NMR spectroscopy reveals that PKI(5-22)amide adopts a compact conformation in solution with a radius of gyration (Rg) of 0.9 nm and a maximum linear dimension of 2.5 nm [1]. The peptide contains approximately 26% alpha-helix in its N-terminal region, which houses a phenylalanine residue identified as an essential recognition determinant for high-affinity binding to the PKA catalytic site [1]. This detailed structural knowledge, not available for all peptide inhibitors, underpins its exceptional potency and provides a rational basis for its use in structure-activity relationship (SAR) studies.

Peptide Structure X-ray Scattering NMR Spectroscopy

Optimal Research Applications for PKI(5-22)amide Based on Quantitative Differentiation


Dissecting PKA-Specific Signaling in Complex Kinase Networks

Researchers investigating cAMP/PKA signaling in cells where multiple kinase pathways converge should select PKI(5-22)amide. Its exceptional selectivity, contrasted with the off-target profile of H-89 (which inhibits MSK1, S6K1, and ROCKII) , ensures that observed cellular effects can be confidently attributed to PKA inhibition alone. This minimizes the risk of data misinterpretation due to confounding kinase activities.

High-Throughput Screening (HTS) and In Vitro Kinase Assays Requiring Maximal Potency

For HTS campaigns or in vitro kinase assays where assay signal is limited or reagent costs are a concern, the sub-nanomolar potency (Ki = 0.1 nM) of PKI(5-22)amide [1] is a critical advantage. Compared to less potent alternatives like PKI(5-24) (Ki = 2.3 nM) or KT5720 (Ki = 60 nM) [1], it achieves complete PKA inhibition at significantly lower concentrations, conserving valuable compound and reducing the likelihood of compound-related assay interference.

Structure-Activity Relationship (SAR) Studies and Peptide Engineering

The well-characterized solution structure of PKI(5-22)amide, including its compact conformation (Rg = 0.9 nm) and the essential phenylalanine recognition determinant [2], makes it an ideal scaffold for SAR studies. Researchers developing novel PKA inhibitors or optimizing peptide delivery can use this structural data to guide rational modifications, an advantage not offered by less well-characterized peptide fragments.

Investigating PKA-Independent GPCR Desensitization Mechanisms

In studies focused on GPCR regulation, such as CRF1 receptor desensitization, PKI(5-22)amide serves as a critical control. Its inability to attenuate homologous desensitization, as demonstrated in Y-79 cells [3], confirms that PKA is not involved in this process. This allows researchers to focus on GRK-mediated mechanisms without the confounding variable of PKA activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for PACAP (1-38), human, ovine, rat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.